2-Bromo-5-hydroxy-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO3 . It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy functional groups. This compound is known for its applications in various chemical syntheses and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Vanillin: One common method involves the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The reaction typically uses bromine in the presence of a solvent like acetic acid. The process involves heating the mixture to around 100°C and then adding bromine slowly.
Boron Tribromide Method: Another method involves the use of boron tribromide.
Industrial Production Methods: Industrial production methods for 2-Bromo-5-hydroxy-3-methoxybenzaldehyde are similar to laboratory methods but are scaled up to handle larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-5-hydroxy-3-methoxybenzaldehyde can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts in the presence of organostannanes for Stille coupling.
Major Products:
Oxidation: 2-Bromo-5-hydroxy-3-methoxybenzoic acid.
Reduction: 2-Bromo-5-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-hydroxy-3-methoxybenzaldehyde is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxy-3-methoxybenzaldehyde depends on its application:
Enzyme Inhibition: In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Chemical Reactions: In chemical syntheses, its functional groups (bromine, hydroxyl, and methoxy) participate in various reactions, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
5-Bromovanillin: Similar structure but with a different position of the bromine atom.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Another brominated vanillin derivative with different substitution patterns.
5-Chlorosalicylaldehyde: Similar structure but with chlorine instead of bromine.
Uniqueness: 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Properties
Molecular Formula |
C8H7BrO3 |
---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
2-bromo-5-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-6(11)2-5(4-10)8(7)9/h2-4,11H,1H3 |
InChI Key |
KHBXSVKLBOMJAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.